5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
CAS No.: 108789-36-2
Cat. No.: VC20748230
Molecular Formula: C14H15BrClNO6
Molecular Weight: 408.63 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 108789-36-2 |
---|---|
Molecular Formula | C14H15BrClNO6 |
Molecular Weight | 408.63 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 |
Standard InChI Key | OPIFSICVWOWJMJ-HRNXZZBMSA-N |
Isomeric SMILES | C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br |
SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Canonical SMILES | C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br |
Chemical Structure and Properties
Molecular Identification
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is an indolyl carbohydrate derivative with the molecular formula C14H15BrClNO6 . The compound has a molecular weight of 408.63 g/mol and is identified by the CAS number 108789-36-2 . Its IUPAC name is (2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol . The structure features an indole moiety substituted at positions 4 and 5 by chlorine and bromine, respectively, with the glucopyranoside attached at the 3-position .
Physical Properties
The physical properties of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside are critical for understanding its behavior in laboratory applications and formulations. The compound exhibits specific rotation [α]D of +108 ± 2° (C=1, DMF:H2O=1:1) at 20°C . This property is particularly important for verifying the stereochemical integrity of the compound, especially the alpha configuration of the glycosidic bond.
Property | Value |
---|---|
Molecular Formula | C14H15BrClNO6 |
Molecular Weight | 408.63 g/mol |
CAS Number | 108789-36-2 |
Specific Rotation | +108 ± 2° (C=1, DMF:H2O=1:1) at 20°C |
Storage Recommendation | -20°C |
PubChem Chemical ID | 2733916 |
The compound requires specific storage conditions to maintain its stability and effectiveness. It is recommended to store this compound at -20°C to prevent degradation . This storage recommendation is crucial for researchers working with this substrate in enzymatic assays and microbial detection applications.
Mechanism of Action
Enzymatic Reaction
The primary mechanism of action for 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside involves its role as a substrate for α-D-glucosidase enzymes. When the compound encounters the enzyme, the glycosidic bond is hydrolyzed, releasing the indolyl moiety . This reaction is highly specific and forms the basis for the compound's applications in enzyme assays and microbiological identification.
Chromogenic Properties
What makes 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside particularly valuable in scientific applications is its chromogenic nature. Upon enzymatic hydrolysis, the compound undergoes a series of reactions that result in the formation of an indigo-blue precipitate . This visible color change allows for direct observation of enzymatic activity without requiring additional reagents or specialized equipment. The formation of this precipitate is the basis for using this compound in various microbiological media for detecting α-glucosidase-positive organisms.
Applications in Scientific Research
Microbiological Applications
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside has become an essential tool in microbiological research and diagnostics. Its chromogenic properties make it ideal for detecting and identifying specific bacterial species based on their enzyme production capabilities.
The compound is particularly valuable for the detection of α-glucosidase-positive organisms, including Staphylococcus aureus and various Bacillus species . When incorporated into selective media, bacteria possessing α-glucosidase enzymes will hydrolyze the substrate, producing colonies with a distinctive blue coloration, while other bacteria remain uncolored. This visual differentiation significantly simplifies the identification process.
Additionally, the compound plays a crucial role in the isolation and identification of Enterobacter sakazakii (now reclassified as Cronobacter), an opportunistic pathogen that can cause severe infections, particularly in infants . The ability to rapidly identify this organism is essential for clinical and food safety applications.
Biochemical Assays
In biochemical research, 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside serves as a substrate in various enzymatic assays, particularly for studying glycosidases . These enzymes are crucial in carbohydrate metabolism research, and the compound provides a reliable method for assessing their activity. The clear visual indication of enzyme activity through color change makes this compound particularly useful for quantitative and qualitative analysis of glycosidase enzymes.
Plant Research
The compound is employed in plant research to investigate gene expression and enzyme activity . It helps researchers understand metabolic pathways and plant responses to environmental stress by enabling the visualization of specific enzymatic activities. This application is particularly valuable in studying how plants adapt to various environmental conditions and how these adaptations are regulated at the enzymatic level.
Pharmaceutical Development
In pharmaceutical research, 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is valuable in drug discovery processes . It is particularly useful for screening potential inhibitors or modulators of specific biological targets, especially those involving glycosidase enzymes. The compound's ability to provide clear visual indications of enzymatic activity makes it an excellent tool for high-throughput screening applications in drug development.
Food Industry Applications
Within the food industry, the compound can be applied to study the effects of glycosylation on flavor compounds . This research area is essential for enhancing flavor profiles in food products and understanding how glycosidase enzymes affect the sensory properties of foods. The visual nature of the assay makes it particularly suitable for food science applications, where rapid and clear results are often required.
Diagnostic Tools
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is utilized in developing diagnostic tools for detecting specific enzymes related to diseases . This application offers potential for early diagnosis and treatment strategies in medical fields. The specificity of the compound for α-glucosidase enzymes makes it valuable for creating diagnostics that can identify conditions where these enzymes play a significant role.
Practical Considerations
Quality Control
Ensuring the quality and purity of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside is essential for reliable experimental results. High-purity preparations (>99%) are recommended for research applications . Quality control measures, including verification of specific rotation and spectroscopic analysis, can help confirm the compound's identity and purity before use in critical applications.
Research Findings
Microbiological Studies
Research has demonstrated the effectiveness of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside in selective media for the identification of specific bacterial species. Studies have shown that the compound can reliably differentiate α-glucosidase-positive organisms, providing a valuable tool for clinical microbiology and food safety testing .
The use of this compound has been particularly significant in the isolation and identification of Enterobacter sakazakii (Cronobacter), a pathogen associated with severe infections in neonates . The distinctive blue coloration of colonies producing α-glucosidase has enabled more rapid and accurate identification of this organism in clinical and food samples.
Enzymatic Studies
Research on enzyme kinetics using 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside has provided valuable insights into the mechanisms and specificity of various glycosidase enzymes. These studies have contributed to our understanding of carbohydrate metabolism and the role of these enzymes in biological systems .
The compound's application in enzyme assays has also facilitated research on inhibitors of glycosidase enzymes, which has implications for drug development, particularly for conditions where these enzymes play a significant role, such as diabetes and certain lysosomal storage diseases.
Comparative Analysis
Comparison with Related Compounds
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside belongs to a family of chromogenic substrates used in biochemical and microbiological applications. Comparing its properties and applications with similar compounds provides insight into its specific advantages and limitations.
Compound | Target Enzyme | Application | Color Produced |
---|---|---|---|
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside | α-D-glucosidase | Detection of Staphylococcus, Bacillus, Enterobacter sakazakii | Indigo-blue |
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) | β-galactosidase | Detection of E. coli, gene expression studies | Blue |
5-Bromo-4-chloro-3-indolyl phosphate | Alkaline phosphatase | Immunoassays, DNA hybridization | Blue-purple |
This comparison highlights the specificity of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside for α-D-glucosidase enzymes, distinguishing it from similar compounds that target different enzymes. The specific enzyme-substrate interaction forms the basis for the compound's applications in selective bacterial identification and enzyme assays.
Future Perspectives
Emerging Applications
The utility of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside continues to expand as researchers discover new applications for this versatile compound. Potential emerging applications include:
-
Development of novel biosensors that utilize the compound's chromogenic properties for detecting α-glucosidase activity in various samples .
-
Integration into point-of-care diagnostic devices for rapid identification of pathogens in clinical settings.
-
Application in environmental monitoring for detecting specific microbial populations.
-
Enhanced techniques for studying plant glycosidase enzymes and their roles in plant development and stress responses.
Research Challenges
Despite its numerous applications, several challenges remain in the use of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside in research and diagnostics. These include:
-
Improving the solubility and stability of the compound in various media formulations.
-
Enhancing the sensitivity of detection in complex biological samples.
-
Developing standardized protocols for quantitative analysis of enzyme activity using this substrate.
-
Exploring potential modifications to the compound structure to optimize its properties for specific applications.
Addressing these challenges will likely lead to expanded applications and improved methodologies for using this valuable compound in scientific research.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume